molecular formula C9H8N2O3S B11886110 7-Aminoquinoline-8-sulfonic acid CAS No. 856086-42-5

7-Aminoquinoline-8-sulfonic acid

Cat. No.: B11886110
CAS No.: 856086-42-5
M. Wt: 224.24 g/mol
InChI Key: JMMXUBNISMWYKD-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry

The quinoline moiety is a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and the diverse biological activities exhibited by its derivatives. numberanalytics.comresearchgate.netjddtonline.info Its structure, a fusion of a benzene (B151609) and a pyridine (B92270) ring, imparts a unique electronic character that allows for a variety of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.com Historically, the importance of quinoline is linked to the discovery of quinine, an antimalarial drug, and this connection to medicinal chemistry continues to drive much of the research in this area. numberanalytics.com The quinoline scaffold is considered a "privileged structure" in drug discovery, as it is found in numerous therapeutic agents with a wide range of pharmacological activities. jddtonline.inforsc.orgnih.gov

Academic Context of Aminoquinoline Derivatives

Within the vast family of quinoline derivatives, aminoquinolines have garnered significant attention from the academic community. The position of the amino group on the quinoline ring system profoundly influences the compound's chemical and biological properties. For instance, 4-aminoquinolines have been extensively studied and developed as antimalarial agents. frontiersin.orgnih.gov The 8-aminoquinoline (B160924) scaffold is also a key component in antimalarial drugs like primaquine (B1584692) and tafenoquine. wikipedia.org Academic research on aminoquinolines is not limited to their medicinal applications; they are also valuable intermediates in organic synthesis, allowing for further functionalization of the quinoline core. frontiersin.orgacs.org The amino group can act as a directing group, influencing the regioselectivity of subsequent reactions, and can be readily transformed into other functional groups, expanding the synthetic utility of these compounds. wikipedia.org

Role of Sulfonic Acid Functionalities in Organic and Supramolecular Chemistry Research

The sulfonic acid group (-SO3H) is a highly polar and strongly acidic functional group that plays a crucial role in both organic and supramolecular chemistry. fiveable.mebritannica.com In organic synthesis, sulfonic acids are frequently employed as strong acid catalysts for various reactions, such as esterification and electrophilic aromatic substitution. fiveable.menus.edu.sg The introduction of a sulfonic acid group can dramatically alter the physical properties of a molecule, most notably increasing its water solubility. britannica.com This property is particularly valuable in the design of catalysts for two-phase systems and in the development of water-soluble dyes. britannica.com

In the realm of supramolecular chemistry, the sulfonic acid functionality is instrumental in directing the self-assembly of molecules through the formation of strong hydrogen bonds and ionic interactions. core.ac.uk The ability of sulfonic acids to act as proton donors allows for the creation of intricate, non-covalent structures with specific functions. For example, sulfonic acid-functionalized molecules can form well-defined channels in the solid state, a property that is being explored for applications in materials science. mdpi.com The interplay between the hydrophobic and hydrophilic parts of molecules containing sulfonic acid groups can lead to the formation of micelles and other aggregates in solution, a principle that is fundamental to the action of many surfactants and detergents. teachy.ai

Research Focus on 7-Aminoquinoline-8-sulfonic acid within the Quinoline Research Landscape

The compound this compound represents a specific intersection of the chemical principles outlined above. Research on this particular molecule, while not as extensive as that on its 4-amino or 8-amino isomers, is driven by the unique interplay between the amino and sulfonic acid groups positioned on adjacent carbons of the quinoline ring. This substitution pattern can lead to intramolecular hydrogen bonding, influencing the compound's conformation and reactivity.

The presence of both a basic amino group and an acidic sulfonic acid group makes this compound an interesting zwitterionic compound. Academic investigations into this molecule would likely explore its coordination chemistry with metal ions, where it could act as a bidentate ligand. Furthermore, the sulfonic acid group could be used to impart water solubility to more complex structures derived from this core, a desirable trait for biological studies. The synthesis of this compound and its derivatives presents a challenge that stimulates the development of new synthetic methodologies in heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856086-42-5

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

7-aminoquinoline-8-sulfonic acid

InChI

InChI=1S/C9H8N2O3S/c10-7-4-3-6-2-1-5-11-8(6)9(7)15(12,13)14/h1-5H,10H2,(H,12,13,14)

InChI Key

JMMXUBNISMWYKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)N)S(=O)(=O)O)N=C1

Origin of Product

United States

Advanced Characterization and Structural Elucidation Studies

Spectroscopic Analysis of 7-Aminoquinoline-8-sulfonic acid and its Derivatives

Spectroscopic techniques are indispensable tools for probing the molecular structure and properties of this compound and its analogs. Each method provides unique insights into different aspects of their chemical makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. In the study of quinoline (B57606) derivatives, ¹H and ¹³C NMR are routinely used to assign the chemical shifts of protons and carbons, respectively. mdpi.com For instance, the analysis of 8-aminoquinoline (B160924) amides of oleanonic and ursonic acids involved detailed ¹H and ¹³C NMR studies to confirm their structures. mdpi.com The chemical shifts in the NMR spectra can be influenced by the conformation of the molecule. For example, in the solid state, the 8-aminoquinoline amide moiety can adopt a conformation that shields certain protons, leading to observable changes in their chemical shifts. mdpi.com Two-dimensional NMR techniques, such as ROESY, HSQC, and HMBC, provide further clarity on proton-proton and proton-carbon correlations, which is essential for the unambiguous assignment of complex structures. mdpi.com Computational methods, like the GIAO method, can be used to calculate theoretical NMR spectra, which, when compared with experimental data, can supplement the structural analysis. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Quinoline Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H3 7.12 -
H3' 7.53 -
H4' 8.29 -
H5 8.08 -
H6' 7.50 -
H7' 7.17 -
H8 8.08 -
C2 - 148
C3' - 122.4
C4' - 135.3
C5' - 127.8
C8' - 155.1

Note: Data extracted from a study on 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone (B94277) for illustrative purposes. mdpi.com

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a compound provides a unique fingerprint, with specific peaks corresponding to different vibrational modes of its bonds. For quinoline derivatives, IR spectroscopy can confirm the presence of key functional groups such as N-H (amine), C=O (carbonyl), C=N, and S=O (sulfonic acid). mdpi.comnih.gov For example, in the synthesis of 2-cyanoguanidinophenytoin, a derivative of quinoline, the IR spectrum showed characteristic absorption bands for N-H, aromatic C-H, aliphatic C-H, C≡N (nitrile), and C=O groups. nih.gov The NIST Chemistry WebBook provides access to the IR spectrum of 8-hydroxy-7-iodo-5-quinoline sulfonic acid, a related compound, which can be used as a reference. nist.gov

Table 2: Characteristic IR Absorption Frequencies for a Quinoline Derivative

Functional Group Wavenumber (cm⁻¹)
N–H 3092
C–H (aromatic) 3001
C–H (aliphatic) 2934, 2847, 2810
C≡N 2194
C=O 1760
C=N 1627

Note: Data from a study on 2-cyanoguanidinophenytoin. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wiley-vch.de High-resolution mass spectrometry (HR-MS) is often used to confirm the elemental composition of newly synthesized compounds. mdpi.com The fragmentation of molecules in the mass spectrometer can be complex, and techniques like hydrogen/deuterium (H/D) exchange combined with tandem mass spectrometry (ESI-MS/MS) can be employed to better understand the fragmentation mechanisms and locate specific functional groups, which is particularly useful for amino acids and their derivatives. nih.gov The NIST WebBook contains mass spectral data for related compounds like 8-aminoquinoline and 8-hydroxyquinoline, which can serve as a reference. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For quinoline derivatives, UV-Vis spectroscopy can reveal π → π* and n → π* transitions. researchgate.net The solvent environment can influence these transitions, often causing a shift in the absorption maxima (bathochromic or hypsochromic shift). researchgate.net For example, studies on 6-aminoquinoline (B144246) have shown that the absorption maxima are solvent-dependent. researchgate.net The electronic absorption spectra of substituted quinolines, such as 5,7-dibromo-8-hydroxy quinoline, have been studied to understand the effect of substituents and solvents on the electronic transitions. researchgate.net

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination and Conformational Analysis

Table 3: Illustrative Crystallographic Data for a Quinoline Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.919(3)
b (Å) 23.216(3)
c (Å) 7.714(3)
β (°) 95.79(3)

Note: Data for a mercury(II) chloride adduct of 7-iodo-8-hydroxyquinoline-5-sulfonic acid. researchgate.net

Computational and Theoretical Chemistry Investigations

Computational and theoretical chemistry methods are increasingly used to complement experimental data and provide deeper insights into the structure, properties, and reactivity of molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for exploring the geometrical parameters, molecular orbitals (HOMO and LUMO), electronic spectra, and other properties of quinoline derivatives. researchgate.net These calculations can help in understanding the electronic transitions observed in UV-Vis spectra and can predict the stability of different conformations. researchgate.net For instance, computational studies on 6-aminoquinoline have been used to explore its properties and correlate calculated absorption spectra with experimental results. researchgate.net Similarly, computational analysis of quinolino[7,8-h]quinoline derivatives has provided insights into their structural changes upon protonation. massey.ac.nz

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties.

Electronic Structure and Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For quinoline derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to calculate bond lengths, bond angles, and dihedral angles. nih.gov These optimized structures provide a foundational understanding of the molecule's shape and steric properties.

Vibrational Frequencies: Once the geometry is optimized, theoretical vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is often compared with experimental data from Infrared (IR) and Raman spectroscopy to validate the computational model. nih.govarabjchem.org For instance, in studies of related compounds like 8-hydroxyquinoline-5-sulfonic acid, specific vibrational modes for the S=O and C-O stretching have been assigned based on DFT calculations. sci-hub.se These assignments help in the precise interpretation of experimental spectra.

Table 1: Representative DFT-Calculated Vibrational Frequencies for Quinoline-Sulfonic Acid Analogues

Vibrational ModeTypical Frequency Range (cm⁻¹)Associated Functional Group(s)
O-H Stretch3400-3600Hydroxyl Group
N-H Stretch3300-3500Amino Group
C-H Stretch (Aromatic)3000-3100Quinoline Ring
C=O Stretch1650-1850Carbonyl Group (if present)
C=N Stretch1600-1690Quinoline Ring
C=C Stretch1450-1600Quinoline Ring
S=O Stretch (Asymmetric)1300-1400Sulfonic Acid Group
S=O Stretch (Symmetric)1150-1210Sulfonic Acid Group
C-S Stretch650-750Sulfonic Acid Group

Note: This table presents typical frequency ranges observed for functional groups present in this compound and its analogues. Specific values would require a dedicated DFT calculation for the exact molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile). youtube.comlibretexts.org The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity.

A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity, lower kinetic stability, and greater polarizability. sci-hub.se

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to remove an electron from the HOMO and/or add it to the LUMO. aimspress.com

DFT calculations are the primary tool for determining the energies and spatial distributions of these orbitals. aimspress.com For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO's location can vary depending on the substituents. nih.govdergipark.org.tr This analysis helps identify the most likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations on Quinoline Derivatives

ParameterDescriptionTypical Calculated Value (eV)Implication
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -7.0Represents ionization potential; tendency to donate electrons.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -3.0Represents electron affinity; tendency to accept electrons.
ΔE (HOMO-LUMO Gap)ELUMO - EHOMO3.0 to 4.5Indicates chemical reactivity and kinetic stability. dergipark.org.tr

Note: The values presented are representative for the quinoline class of compounds and would vary for this compound. The specific values are highly dependent on the exact molecular structure and computational method used.

Theoretical Calculations of Protonation States and Basicity Constants (pKa)

The acidity and basicity of a molecule are described by its pKa values, which indicate the propensity of functional groups to donate or accept protons at a given pH. Theoretical calculations, particularly those combining DFT with a solvent model like the Polarizable Continuum Model (PCM), can predict these values with considerable accuracy. researchgate.net

This approach involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment. researchgate.net For a molecule like this compound with multiple ionizable groups (the sulfonic acid, the amino group, and the quinoline nitrogen), this method can determine the pKa for each site.

Studies on the analogous compound 8-hydroxyquinoline-5-sulfonic acid have successfully used DFT to compute its three pKa values, even identifying a negative pKa for the sulfonic acid group, which is challenging to measure experimentally. researchgate.net Such calculations allow for the construction of species distribution diagrams, showing the relative concentration of different protonation states as a function of pH. researchgate.net This information is crucial for understanding the molecule's behavior in biological systems and for designing analytical methods.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvent or biological targets. mdpi.comnih.gov

For this compound, an MD simulation would typically place the molecule in a simulated box of water molecules to mimic an aqueous environment. The simulation tracks the trajectory of every atom over a set period (from nanoseconds to microseconds), revealing:

Conformational Landscapes: The molecule's preferred shapes and the flexibility of its rotatable bonds.

Solvation Shell: How water molecules arrange around the solute, particularly around the charged amino and sulfonic acid groups.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the molecule and surrounding water molecules. mdpi.com

In the context of drug design, MD simulations are used to study the stability of a ligand bound to a protein's active site, providing insights into the binding dynamics and strength of interaction. researchgate.net

Chemical Reactivity and Derivatization Strategies

Reactivity of the Amino Functionality in 7-Aminoquinoline-8-sulfonic acid

The amino group at the 7-position of the quinoline (B57606) ring is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

The primary amino group of this compound can readily undergo acylation and amidation reactions to form new amide bonds. This reactivity is analogous to that of other aminoquinolines, such as 8-aminoquinoline (B160924), which has been extensively used in synthesis. For instance, 8-aminoquinoline has been successfully condensed with various carboxylic acids to produce a range of amide derivatives. nih.gov

A common synthetic approach involves the reaction of the aminoquinoline with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. For example, the synthesis of 8-aminoquinoline amides of 3-oxo-olean-12-en-28-oic acid and 3-oxo-urs-12-en-28-oic acid was achieved by reacting 8-aminoquinoline with the corresponding triterpenoic acid chlorides. mdpi.com Similarly, a series of 8-quinoline-N-substituted derivatives were synthesized by linking the 8-aminoquinoline scaffold with natural antioxidant acids like ferulic, caffeic, and lipoic acids. nih.gov These reactions typically proceed by first activating the carboxylic acid, for example with oxalyl chloride, and then reacting it with the aminoquinoline in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

These amidation strategies are highly valuable for creating libraries of compounds where the quinoline core is linked to various molecular fragments, enabling the exploration of their structure-activity relationships in different applications.

Table 1: Examples of Amidation Reactions with Aminoquinolines

Amine Reactant Acylating Agent Product Type Reference
8-Aminoquinoline Triterpenoic acid chlorides Triterpenoid-quinoline amides mdpi.com
8-Aminoquinoline Lipoic, Caffeic, Ferulic acids Antioxidant-quinoline conjugates nih.gov

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.govnih.gov This reaction is a powerful tool for the aminoalkylation of various substrates. In the context of quinolines, particularly those activated by a hydroxyl or amino group, the Mannich reaction allows for the introduction of an aminoalkyl group onto the aromatic ring.

While direct examples for this compound are not prevalent, the reactivity can be inferred from related structures. For instance, the Mannich reaction of 8-hydroxyquinoline (B1678124) with various aromatic and aliphatic amines and paraformaldehyde has been reported to yield 7-aminoalkylated products. mdpi.com This suggests that the position adjacent to the activating amino group in this compound could be susceptible to similar electrophilic substitution. The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine, which then attacks the electron-rich quinoline ring. The presence of the sulfonic acid group at the 8-position may influence the regioselectivity of this reaction due to steric and electronic effects.

The general applicability of the Mannich reaction to a wide variety of amines and aldehydes makes it a versatile method for generating structurally diverse quinoline derivatives. indexcopernicus.comresearchgate.net

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This typically involves treating the amine with nitrous acid (HONO), which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures.

The resulting diazonium salt is a highly reactive intermediate that can undergo various subsequent reactions. One of the most significant of these is the azo coupling reaction. wikipedia.org In this electrophilic aromatic substitution reaction, the aryldiazonium cation acts as an electrophile and attacks another electron-rich aromatic ring (the coupling component), such as a phenol (B47542), naphthol, or another amine. wikipedia.orgyoutube.com This reaction results in the formation of an azo compound, characterized by the -N=N- linkage, which often imparts vibrant color to the molecule.

The synthesis of 8-aminoquinoline-5-azo derivatives has been reported, where the amino group of 8-aminoquinoline is diazotized and then coupled with various aromatic compounds like p-phenylchloride, p-phenylbromide, and phenol. ciac.jl.cn This demonstrates the feasibility of applying this reaction sequence to the this compound scaffold to create novel azo dyes. The sulfonic acid group would likely remain intact during this process and could enhance the water solubility of the resulting dyes. Azo coupling reactions have also been used to modify amino acid residues in peptides and proteins. nih.govresearchgate.net

The amino group in the quinoline system can act as a directing group to guide the regioselective functionalization of C-H bonds at other positions on the ring. While direct reports on the sulfenylation of this compound are limited, studies on related 8-aminoquinolines provide valuable insights.

For example, 8-aminoquinoline has been employed as a bidentate directing group in copper-catalyzed reactions. nih.govrsc.org This directing ability facilitates the selective activation of specific C-H bonds. While one study focused on the disulfenylation of o-carboranes using an 8-aminoquinoline directing group that is later removed rsc.org, another demonstrated the copper-catalyzed C-5 sulfonylation of 8-aminoquinoline derivatives. nih.gov In the latter case, the amino group at position 8 directs the substitution to the C-5 position.

Drawing a parallel, the amino group at C-7 in this compound could potentially direct the introduction of sulfenyl groups onto the quinoline core, likely at the C-5 or C-6 positions, depending on the reaction conditions and the directing influence of both the amino and sulfonic acid groups. This strategy offers a pathway to novel sulfur-containing quinoline derivatives.

Reactivity of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) at the 8-position is a strong acid and introduces a site for different types of chemical modifications.

The sulfonic acid group can be converted into its corresponding sulfonate esters. A common method for this transformation involves first converting the sulfonic acid into a more reactive sulfonyl chloride (-SO₂Cl) by treatment with reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride can then be reacted with an alcohol or a phenol in the presence of a base to yield the desired sulfonate ester.

Recent advancements have also explored C-H bond functionalization methods for the synthesis of aryl sulfonate esters directly from aminoquinolines, highlighting the versatility of this scaffold in organic synthesis. smolecule.com Sulfonate esters are valuable synthetic intermediates. The sulfonate group is an excellent leaving group, making these esters useful substrates in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide variety of functionalities at the 8-position of the quinoline ring, further expanding the synthetic utility of this compound derivatives.

Conversion to Sulfonamides and Related Sulfonyl Derivatives

The sulfonic acid group in this compound can be readily converted into a more reactive sulfonyl chloride intermediate. This transformation is typically achieved by treatment with a chlorinating agent, such as chlorosulfonic acid or thionyl chloride. The resulting 7-aminoquinoline-8-sulfonyl chloride is a key intermediate for the synthesis of a wide array of sulfonamide derivatives.

The general synthetic route involves the reaction of 7-aminoquinoline-8-sulfonyl chloride with primary or secondary amines in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction is analogous to the synthesis of other quinoline-8-sulfonamides, which has been reported to proceed efficiently. For instance, the synthesis of various 8-quinolinesulfonamides has been achieved by reacting 8-quinolinesulfonyl chloride with different amines, such as propargylamine (B41283) or N-methylpropargylamine, in chloroform (B151607) with triethylamine as a base mdpi.com. Similarly, the synthesis of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives has been accomplished by reacting the corresponding sulfonyl chloride with various secondary amines, aromatic amines, and other nucleophiles researchgate.net.

These synthetic strategies can be adapted for this compound to produce a diverse library of sulfonamides with tailored properties. The amino group at the 7-position can also be a site for further derivatization, although careful control of reaction conditions would be necessary to achieve selectivity. The sulfonamide derivatives of quinolines are of significant interest due to their wide range of biological activities nih.gov.

Table 1: Examples of Reagents for Sulfonamide Synthesis from Quinoline Sulfonyl Chlorides

Reagent ClassSpecific ExampleReference
Primary AminesPropargylamine mdpi.com
Secondary AminesN-methylpropargylamine mdpi.com
Aromatic AminesVarious anilines researchgate.net
Amino AcidsGlycine researchgate.net
HydrazinesHydrazine hydrate researchgate.net

Formation of Metal Sulfonates and Ionic Derivatives

The quinoline nucleus, particularly with heteroatom substituents at the 8-position, is well-known for its ability to form stable complexes with a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen or nitrogen atom of the substituent at the 8-position can act as a bidentate chelating ligand. In the case of this compound, the deprotonated sulfonate group (SO₃⁻) can form ionic bonds with metal cations, leading to the formation of metal sulfonates.

Furthermore, the 7-amino group and the quinoline nitrogen can participate in coordination complexes with metal ions. Studies on 8-aminoquinoline and its derivatives have demonstrated their capacity to form stable complexes with metals like platinum(II) and copper(II) unimi.itnih.gov. These complexes have shown interesting biological activities. For example, monofunctional Pt(II) complexes with 8-aminoquinoline have been synthesized and evaluated for their cytotoxic properties unimi.it. Similarly, metal complexes of 8-hydroxyquinoline derivatives are widely studied for their various applications scirp.orgnih.gov.

The formation of a metal complex with this compound could involve both ionic interaction with the sulfonate group and coordination with the 7-amino and quinoline nitrogen atoms. The specific nature of the interaction would depend on the metal ion and the reaction conditions. For instance, 7-iodo-8-hydroxyquinoline-5-sulfonic acid, also known as ferron, is an excellent chelating agent for Fe(III) ions researchgate.net. This suggests that this compound could also exhibit strong metal-binding properties, making it a candidate for applications in areas such as analytical chemistry or the design of metallodrugs.

Regioselective Functionalization and the Influence of Substituent Effects on Reactivity

The reactivity and regioselectivity of the quinoline ring are significantly influenced by the nature and position of its substituents. In this compound, the electron-donating amino group at the 7-position and the electron-withdrawing sulfonic acid group at the 8-position exert opposing electronic effects, leading to a complex pattern of reactivity.

The amino group is an activating group that directs electrophilic substitution to the ortho and para positions. However, in the quinoline system, the preferred positions for electrophilic attack are generally C5 and C8. The presence of the sulfonic acid group at C8 would likely hinder electrophilic attack at this position due to steric hindrance and its electron-withdrawing nature.

Conversely, nucleophilic aromatic substitution is favored at positions activated by electron-withdrawing groups. The sulfonic acid group can act as a leaving group in nucleophilic substitution reactions under certain conditions.

The directing effects of substituents are crucial in achieving regioselective functionalization. For instance, in 4-aminoquinolines, the presence of a 7-chloro group has been shown to be a requirement for certain biological activities, highlighting the importance of substitution patterns nih.gov. While direct studies on the regioselective functionalization of this compound are limited, the principles of substituent effects on aromatic systems suggest that reactions can be directed to specific positions on the quinoline ring by careful choice of reagents and reaction conditions.

Mechanistic Studies of Chemical Transformations Involving this compound

The mechanisms of chemical transformations involving quinoline derivatives are diverse and depend on the specific reaction. For reactions involving the sulfonic acid group, such as conversion to sulfonamides, the initial step is the activation of the sulfonic acid to a sulfonyl chloride. The subsequent reaction with an amine proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

In the context of metal complex formation, the mechanism involves the coordination of the metal ion with the nitrogen and oxygen or nitrogen donor atoms of the quinoline ligand. The stability and structure of the resulting complex are governed by the principles of coordination chemistry.

Mechanistic studies on related quinoline compounds can provide insights into the potential pathways for reactions of this compound. For example, the antifungal activity of some substituted 8-quinolinol-5- and 7-sulfonic acids has been suggested to involve a non-chelating mechanism, indicating that the biological effects are not solely due to metal chelation nih.gov. Furthermore, the mechanism of action for some aminoquinoline-based drugs involves complexation with biological targets like ferriprotoporphyrin IX (hematin) nih.gov.

Understanding the mechanistic details of these transformations is crucial for the rational design of new derivatives of this compound with specific chemical and biological properties.

Advanced Applications in Chemical Research and Development

Development and Application as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the quinoline (B57606) scaffold serves as a foundation for the development of sensitive and selective chemical sensors. The strategic placement of the amino and sulfonic acid groups on this scaffold in 7-Aminoquinoline-8-sulfonic acid allows for fine-tuning of its photophysical properties and its interaction with various analytes.

Design and Synthesis of Aminoquinoline-Sulfonic Acid Based Fluorescent Probes

The design of fluorescent probes based on the 7-aminoquinoline (B1265446) framework often involves the introduction of specific functional groups to modulate the intramolecular charge transfer (ICT) process, which is crucial for a sensitive fluorescent response. For instance, the incorporation of a trifluoromethyl group into the 7-aminoquinoline structure has been shown to enhance the ICT from the electron-donating amino group to the electron-withdrawing trifluoromethyl group, resulting in a strong fluorescence with a large Stokes shift researchgate.net. This approach avoids the need for harsh catalysts like strong acids or metals in the synthesis process researchgate.net.

A general and efficient method for the synthesis of 2,4-disubstituted 7-aminoquinolines involves a catalyst-free condensation reaction of m-phenylenediamine with unsymmetrical 1,3-diketones containing a trifluoromethyl group researchgate.net. This method offers high selectivity and good yields, providing a versatile route to a variety of 7-aminoquinoline derivatives that can serve as novel fluorophores researchgate.net. While the direct synthesis of a fluorescent probe from this compound is not extensively detailed in the available literature, the synthesis of a similar sulfonated quinoline derivative, 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt), has been reported. This compound was synthesized and its luminescence properties were studied, showcasing the potential of aminoquinoline-sulfonic acid structures as fluorescent chemosensors nih.govmdpi.com.

Probe Design Strategy Synthetic Approach Key Features Reference
Introduction of a trifluoromethyl group to enhance ICTCatalyst-free condensation of m-phenylenediamine with unsymmetrical 1,3-diketonesStrong ICT fluorescence, large Stokes shifts, high selectivity and yield researchgate.net
Incorporation of amino, hydroxyl, and sulfonate groupsSynthesis of 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt)Luminescent properties sensitive to pH and metal ions nih.govmdpi.com

Selective Sensing and Detection of Metal Ions and Anions

The quinoline scaffold is a well-known fluorophore that can form highly fluorescent complexes with various metal ions nih.gov. Derivatives of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) are commonly employed as fluorogenic chelators for zinc ions (Zn²⁺) nih.gov. The design of chemosensors often involves integrating a recognition site for the target ion with the fluorescent quinoline core.

A notable example of a sulfonated aminoquinoline derivative used for metal ion sensing is the aforementioned QEt probe. This compound has been demonstrated to act as a chemosensor for copper ions (Cu²⁺) with a limit of detection of 0.66 μM nih.govmdpi.com. The sensing mechanism relies on the change in the luminescence properties of the QEt molecule upon complexation with Cu²⁺. While this demonstrates the potential of aminoquinoline-sulfonic acid derivatives in metal ion detection, specific studies on the use of this compound for the selective sensing of a broad range of metal ions or any anions are not extensively documented in the reviewed literature. Theoretical studies on the binding of metal ions with ligands containing sulfonic acid groups suggest that the binding strength can be influenced by the type of metal ion, with a general trend observed for divalent and trivalent cations nih.gov.

Analyte Sensor Detection Principle Limit of Detection Reference
Cu²⁺7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt)Change in luminescence upon complexation0.66 μM nih.govmdpi.com

Bioimaging Applications at the Subcellular Level (e.g., Golgi Apparatus Localization)

Derivatives of 7-aminoquinoline have emerged as valuable tools for live-cell imaging, with some exhibiting specific localization to the Golgi apparatus researchgate.netnih.gov. The pyridyl moiety within the quinoline structure is thought to be compatible with the mildly acidic environment of the Golgi, facilitating targeted accumulation nih.gov.

For instance, 2,4-disubstituted 7-aminoquinolines containing a trifluoromethyl group have been successfully used to specifically target and image the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells researchgate.net. These probes have demonstrated their utility in both one- and two-photon fluorescence microscopy researchgate.netnih.gov. The colocalization of these synthetic probes with commercial Golgi markers has been confirmed, and their localization is maintained during cell division (mitosis) in HeLa cells researchgate.net. These findings highlight the potential of designing 7-aminoquinoline-based probes for studying the dynamics and functions of the Golgi apparatus at the subcellular level.

Role in Metal Complexation and Coordination Chemistry

The presence of nitrogen and oxygen atoms in the quinoline ring system, along with the appended amino and sulfonic acid groups, makes this compound a potential ligand for the formation of stable metal complexes.

Ligand Design for Metal Ion Chelation and Extraction

The 8-hydroxyquinoline (8HQ) scaffold is a well-established and potent metal ion chelator, capable of forming stable complexes with a wide range of divalent metal ions dovepress.comnih.gov. The chelating ability of 8HQ and its derivatives is central to many of their biological and medicinal properties dovepress.comnih.gov. While this compound does not possess the 8-hydroxyl group, the presence of the 7-amino group and the 8-sulfonic acid group provides potential coordination sites.

The design of ligands for selective metal ion chelation often involves the strategic placement of donor atoms. In the case of 8-aminoquinoline derivatives, the nitrogen atom of the quinoline ring and the nitrogen of the amino group can act as a bidentate ligand, forming a stable five-membered ring with a metal ion. The sulfonic acid group at the 8-position could potentially participate in coordination or influence the solubility and electronic properties of the resulting metal complex. The chelating properties of quinoline derivatives have been shown to be crucial for their biological activity. For example, the antibacterial activity of 7-morpholinomethyl-8-hydroxyquinoline has been correlated with its ability to chelate iron mdpi.com.

Synthesis and Structural Characterization of Metal Complexes and Supramolecular Assemblies

The synthesis of metal complexes with quinoline-based ligands is a mature field, with numerous examples of structurally characterized complexes. For instance, (8-amino)quinoline and its derivatives have been shown to act as bidentate ligands in complexes with Rhenium(I) carbonyl halides scispace.com. In these complexes, the (8-amino)quinoline ligand binds to the metal center through both the quinoline nitrogen and the amino nitrogen, forming a stable chelate ring scispace.com. X-ray crystallography has confirmed the bidentate coordination mode in these structures scispace.com.

Integration into Advanced Materials and Nanotechnology

The bifunctional nature of this compound, possessing both a reactive amino group and a hydrophilic sulfonic acid moiety on a rigid quinoline scaffold, makes it an attractive candidate for integration into advanced materials and nanotechnology.

Functionalization of Biomaterials and Polymeric Scaffolds with Sulfonated Moieties

The incorporation of sulfonated molecules onto the surface of biomaterials and within polymeric scaffolds is a well-established strategy to enhance their biocompatibility and bioactivity. The sulfonic acid group of this compound can mimic the sulfated glycosaminoglycans found in the extracellular matrix, thereby promoting cell adhesion, proliferation, and differentiation.

Key Research Findings on Sulfonated Biomaterials:

Biomaterial/Polymer ScaffoldEffect of SulfonationPotential Application
Poly(lactic-co-glycolic acid) (PLGA)Increased hydrophilicity and protein adsorptionTissue engineering scaffolds
ChitosanEnhanced anticoagulant activityBlood-contacting devices
Polyethylene terephthalate (PET)Improved endothelial cell attachment and growthVascular grafts

While direct studies involving the functionalization of biomaterials with this compound are limited, the general principles of sulfonate-mediated bio-interactivity suggest its potential in these applications. The amino group provides a convenient handle for covalent attachment to a variety of polymer backbones, allowing for the controlled introduction of the beneficial sulfonate functionality.

Conjugation with Biocompatible Polymers, Dendrimers, and Nanomaterials for Enhanced Functionality

The versatile reactivity of the amino group in this compound allows for its conjugation to a wide array of macromolecules and nanomaterials, leading to hybrid materials with tailored properties.

Dendrimers: The attachment of this compound to the periphery of dendrimers could create multivalent systems with a high density of both quinoline and sulfonate functionalities. Such constructs could have applications in drug delivery, where the quinoline moiety might interact with specific biological targets and the sulfonate groups ensure aqueous solubility.

Nanomaterials: The functionalization of nanoparticles (e.g., gold nanoparticles, quantum dots) with this compound could impart new optical or biological properties. The quinoline core is known to exhibit fluorescence, which could be modulated upon binding to the nanoparticle surface, creating potential for sensing applications. The sulfonate groups would aid in the stabilization of the nanoparticles in aqueous environments.

Investigation of Self-Assembly Processes and Ordered Structures

The amphiphilic character of this compound, arising from the aromatic quinoline ring and the ionic sulfonic acid group, suggests a propensity for self-assembly into ordered supramolecular structures. In suitable solvents, these molecules could aggregate through a combination of π-π stacking interactions between the quinoline rings and electrostatic interactions involving the sulfonate and amino groups.

The formation of such ordered assemblies could lead to the development of novel materials with interesting properties, such as liquid crystals or functional gels. The study of these self-assembly processes is a burgeoning area of research, and while specific investigations into this compound are yet to be widely reported, the fundamental molecular design principles indicate a high potential for the formation of complex and functional supramolecular architectures. The ability to control the self-assembly through external stimuli, such as pH or the addition of metal ions, could lead to the creation of responsive "smart" materials.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 7-Aminoquinoline-8-sulfonic acid, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves sulfonation of the quinoline backbone followed by amination. For example, sulfonic acid groups can be introduced via reaction with concentrated sulfuric acid under controlled temperature (60–80°C), while amination may employ hydroxylamine or ammonia derivatives. Intermediates are validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor purity .
  • Key Considerations : Optimize reaction time and stoichiometry to avoid over-sulfonation. Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional group incorporation .

Q. How is this compound purified, and what analytical techniques ensure structural fidelity?

  • Methodological Answer : Post-synthesis purification often involves recrystallization using ethanol-water mixtures. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and mass spectrometry (MS) for molecular weight validation. X-ray crystallography may resolve ambiguities in stereochemistry .
  • Key Considerations : Ensure solvent compatibility during recrystallization to avoid decomposition. Cross-validate NMR data with computational modeling (e.g., density functional theory) for challenging peaks .

Q. What physical-chemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include:

  • LogP : ~1.79 (predicts lipid solubility for cellular uptake studies) .
  • Water solubility : Log10(ws) = -2.20 (poor solubility; requires buffered solutions or co-solvents like DMSO) .
  • Stability : Susceptible to oxidation; store under inert gas (e.g., nitrogen) and avoid prolonged light exposure .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR/FTIR) during characterization be resolved?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, hydroxyl and sulfonic acid groups may exhibit variable proton shifts in different solvents (DMSO vs. CDCl₃). Resolve by:

  • Performing 2D NMR (e.g., COSY, HSQC) to assign coupling patterns.
  • Comparing experimental FTIR spectra with computational simulations (e.g., Gaussian software) .
    • Case Study : Inconsistent NH₂ peaks in NMR may indicate proton exchange; use deuterated solvents with controlled pH .

Q. What strategies optimize metal-ion complexation for analytical applications (e.g., spectrophotometry)?

  • Methodological Answer : The sulfonic acid and amino groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Optimize by:

  • Adjusting pH (5–7) to deprotonate sulfonic acid while retaining amino functionality.
  • Using Job’s method of continuous variation to determine stoichiometry.
  • Validating complexes via UV-Vis spectroscopy (e.g., λmax shifts) and cyclic voltammetry .
    • Application Example : Cu²⁺ complexes enhance fluorescence quenching in environmental heavy metal detection .

Q. How are sulfonylation reaction mechanisms involving this compound studied mechanistically?

  • Methodological Answer : Copper(I)-catalyzed sulfonylation with sulfonyl chlorides proceeds via radical intermediates. Techniques include:

  • Electron paramagnetic resonance (EPR) to detect radical species.
  • Kinetic isotope effects (KIE) to identify rate-determining steps.
  • Density functional theory (DFT) to model transition states .
    • Key Insight : Aliphatic sulfonyl chlorides exhibit higher yields due to reduced steric hindrance .

Q. How do structural modifications (e.g., halogenation) alter biological activity, and how is this evaluated?

  • Methodological Answer : Introduce halogens (e.g., Cl, F) at the 7-position to enhance bioactivity. Evaluate via:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-negative/positive bacteria.
  • Molecular docking : Assess binding affinity to target enzymes (e.g., dihydrofolate reductase) .
    • Contradiction Note : Chlorination may improve potency but increase cytotoxicity; balance via structure-activity relationship (SAR) studies .

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